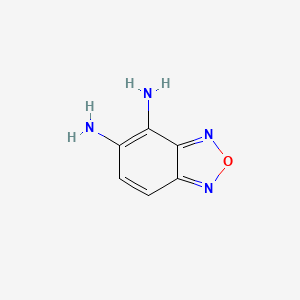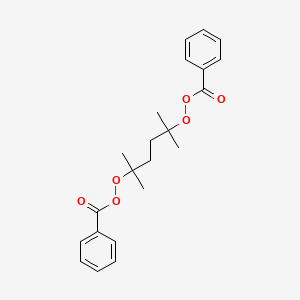
2,5-Dimethyl-2,5-di(benzoylperoxy)hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This solid peroxide is particularly sensitive to temperature rises and contamination. Above a given "Control Temperature" they decompose violently. It is generally stored or transported as a mixture, with an inert solid.
Wissenschaftliche Forschungsanwendungen
Thermal Hazard Assessment
A study by Das and Shu (2016) focused on the thermal degradation of 2,5-Dimethyl-2,5-di(benzoylperoxy)hexane, specifically assessing thermal safety parameters such as time to maximum rate under adiabatic conditions (TMR(ad)) and self-accelerating decomposition temperature. This research is crucial for understanding the safe handling and storage of this compound (Das & Shu, 2016).
Crystal Structure Analysis
Khrustalev et al. (2004) conducted an X-ray diffraction study on the crystal structures of several alkylhydrodiperoxides, including 2,5-dimethyl-2,5-di(benzoylperoxy)hexane. This research provides insight into the structural characteristics and factors influencing the structure of such compounds (Khrustalev et al., 2004).
Polymerization Applications
Sheng et al. (2005) explored the use of a related compound, 2,5-dimethyl-2,5-di(2-ethylhexanoylperoxy)hexane, in the polymerization of styrene and methyl methacrylate. This study highlights the potential of such compounds in initiating polymerization processes, relevant for materials science and industrial applications (Sheng et al., 2005).
Bio-Based Chemical Production
Yueqin et al. (2016) synthesized 2,5-hexanedione, a compound related to 2,5-Dimethyl-2,5-di(benzoylperoxy)hexane, from biomass resources. This research is significant in the context of sustainable and bio-based chemical production (Yueqin et al., 2016).
Corrosion Inhibition
Research by Chafiq et al. (2020) investigated the inhibition properties of spirocyclopropane derivatives, which are structurally similar to 2,5-Dimethyl-2,5-di(benzoylperoxy)hexane, for mild steel protection in acidic solutions. This study contributes to the understanding of corrosion inhibition, a key area in materials science and engineering (Chafiq et al., 2020).
Gas-Phase Hydrodeoxygenation
Althikrallah et al. (2020) studied the hydrodeoxygenation of 2,5-dimethylfuran over a bifunctional metal-acid catalyst. This research provides insights into catalytic processes, which are essential in chemical synthesis and energy conversion (Althikrallah et al., 2020).
Vulcanization and Polymer Blends
Zhang and Lu (2016) explored the use of 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane in the vulcanization and interfacial compatibilization of polymer blends. This research contributes to the field of polymer science and materials engineering (Zhang & Lu, 2016).
Reaction Mechanism Studies
Eilstein et al. (2007) conducted mechanistic studies on the N-formylation of 2,5-dimethyl-p-benzoquinonediimine, offering insights into the reactivity of p-benzoquinonediimines. This type of research is vital for understanding chemical reaction mechanisms and designing new synthetic routes (Eilstein et al., 2007).
Eigenschaften
CAS-Nummer |
2618-77-1 |
|---|---|
Molekularformel |
C22H26O6 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
(5-benzoylperoxy-2,5-dimethylhexan-2-yl) benzenecarboperoxoate |
InChI |
InChI=1S/C22H26O6/c1-21(2,27-25-19(23)17-11-7-5-8-12-17)15-16-22(3,4)28-26-20(24)18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3 |
InChI-Schlüssel |
RIPYNJLMMFGZSX-UHFFFAOYSA-N |
SMILES |
CC(C)(CCC(C)(C)OOC(=O)C1=CC=CC=C1)OOC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(CCC(C)(C)OOC(=O)C1=CC=CC=C1)OOC(=O)C2=CC=CC=C2 |
Andere CAS-Nummern |
2618-77-1 |
Physikalische Beschreibung |
This solid peroxide is particularly sensitive to temperature rises and contamination. Above a given "Control Temperature" they decompose violently. It is generally stored or transported as a mixture, with an inert solid. |
Piktogramme |
Explosive; Flammable |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





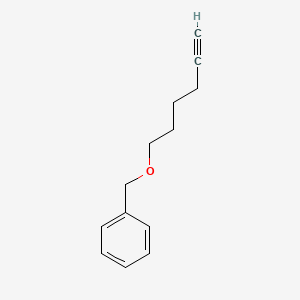
![2-Allylbicyclo[2.2.1]heptane](/img/structure/B1617262.png)
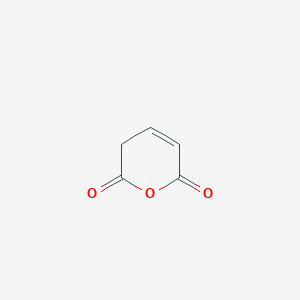
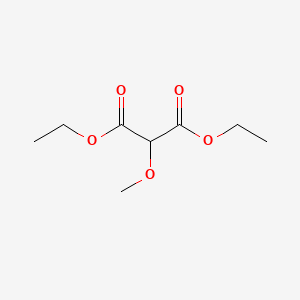
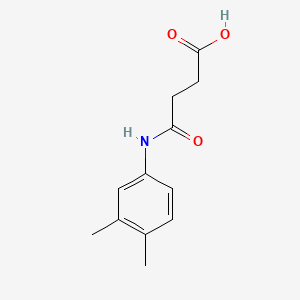
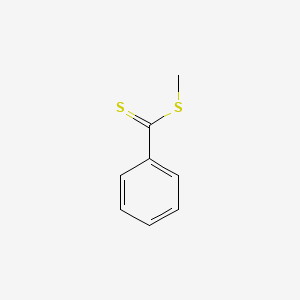

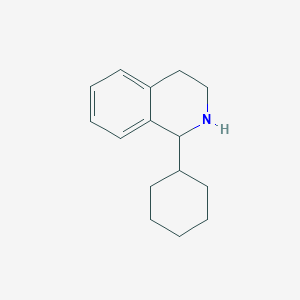
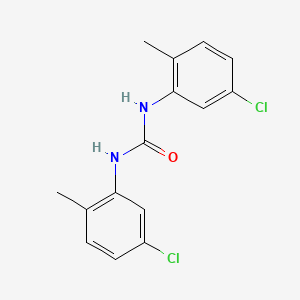
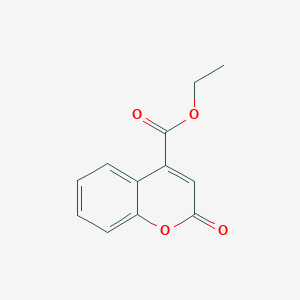
![3-(2,4-Dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B1617280.png)
